molecular formula C8H9NO3 B1313885 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide CAS No. 30062-31-8

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide

Cat. No.: B1313885
CAS No.: 30062-31-8
M. Wt: 167.16 g/mol
InChI Key: JJVMERYWUXXDFJ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxylic acid, ethyl ester using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, 2-pyridinecarboxylic acid, ethyl ester.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The exact molecular pathways involved depend on the specific enzyme and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid, ethyl ester: The parent compound without the oxide group.

    3-Pyridinecarboxylic acid, ethyl ester: An isomer with the carboxylic acid group at the 3-position.

    4-Pyridinecarboxylic acid, ethyl ester: An isomer with the carboxylic acid group at the 4-position.

Uniqueness

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide is unique due to the presence of the oxide group, which imparts different chemical properties compared to its parent compound and isomers. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-5-3-4-6-9(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVMERYWUXXDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483501
Record name 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30062-31-8
Record name 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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